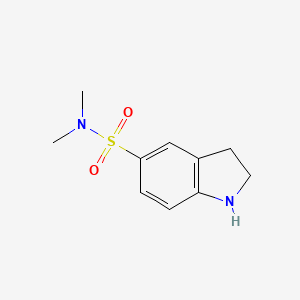

N,N-Dimetilindolina-5-Sulfonamida

Descripción general

Descripción

N,N-Dimethylindoline-5-Sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their inhibitory effects on various enzymes. Although the provided papers do not directly discuss N,N-Dimethylindoline-5-Sulfonamide, they do provide insights into the synthesis and properties of related sulfonamide derivatives, which can be extrapolated to understand the characteristics of N,N-Dimethylindoline-5-Sulfonamide.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. Paper describes the electrochemical and chemical synthesis of disulfonamide and sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine. The electrochemical synthesis involves the oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, yielding N,N-diarylsulfonyl derivatives with a 55-76% yield. The chemical synthesis, on the other hand, is carried out in water at pH 2.0 and produces N-arylsulfonyl-3-arylsulfonyl derivatives with a 75-85% yield. These methods could potentially be adapted for the synthesis of N,N-Dimethylindoline-5-Sulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is typically characterized using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR). Paper details the structural characterization of a series of new sulfonamides using these techniques, along with elemental analysis. These methods would be applicable for analyzing the molecular structure of N,N-Dimethylindoline-5-Sulfonamide to confirm its identity and purity.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their structure and the presence of reactive functional groups. While the papers provided do not discuss specific reactions of N,N-Dimethylindoline-5-Sulfonamide, the reactivity of sulfonamides in general can be inferred. For instance, sulfonamides can react with alkyl or aralkyl halides in the presence of a solvent like N,N-dimethylformamide (DMF) and an activator such as lithium hydride (LiH), as described in paper . This type of reaction could be relevant for further functionalization of N,N-Dimethylindoline-5-Sulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are crucial for their potential applications. Paper evaluates the inhibitory effects of synthesized sulfonamides on acetylcholinesterase and their antioxidant activity using DPPH assay. One of the derivatives showed significant acetylcholinesterase inhibitory activity, suggesting that similar sulfonamide compounds, including N,N-Dimethylindoline-5-Sulfonamide, could have therapeutic potential. The physical properties such as solubility, melting point, and stability can be determined experimentally and are essential for the development of pharmaceutical agents.

Aplicaciones Científicas De Investigación

Investigación Proteómica

“N,N-Dimetilindolina-5-Sulfonamida” se utiliza en investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría usarse para estudiar las interacciones de proteínas, modificaciones postraduccionales o cambios en la expresión de proteínas.

Acciones Farmacológicas

El indol y sus derivados, incluido “this compound”, han ganado interés debido a su amplio rango de acciones farmacológicas . Exhiben propiedades antibacterianas, anticonvulsivas, antifúngicas, antimaláricas, antidiabéticas, antidepresivas, anticancerígenas y antimicrobianas .

Diseño de Fármacos

La indole-sulfonamida, que incluye “this compound”, se considera un farmacóforo adecuado equivalente para sustituir sitios activos en el diseño de fármacos . Sufre sustitución, principalmente en la posición C-3, y tiene propiedades hidrofílicas similares al grupo sulfonilo .

Síntesis de Análogos de Indol Basados en Sulfonamida Biológicamente Activos

“this compound” podría usarse en la síntesis de análogos de indol basados en sulfonamida biológicamente activos . Estos análogos se han producido recientemente y exhiben fuertes acciones antimicrobianas .

Actividad Inhibitoria Contra Anhidratasas Carbónicas Asociadas a Tumores

Los análogos de indolina-5-sulfonamida, incluyendo “this compound”, han demostrado actividad inhibitoria contra las anhidrasas carbónicas IX y XII asociadas a tumores . Estas enzimas a menudo se sobreexpresan en las células cancerosas y contribuyen al microambiente ácido que promueve el crecimiento y la invasión tumoral .

Salto de Andamiaje en el Descubrimiento de Fármacos

“this compound” se puede usar en salto de andamiaje, una estrategia en el descubrimiento de fármacos para encontrar nuevas entidades químicas . Esta estrategia implica reemplazar parte de una molécula con un componente estructuralmente diferente mientras se conserva la misma función molecular .

Mecanismo De Acción

Target of Action

N,N-Dimethylindoline-5-Sulfonamide is a type of sulfonamide, a group of compounds known for their antibacterial properties . The primary targets of sulfonamides are bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for DNA synthesis in bacteria .

Mode of Action

Sulfonamides, including N,N-Dimethylindoline-5-Sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They are structural analogues of para-aminobenzoic acid (PABA), a substrate used by the enzyme in the synthesis of folic acid . By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the enzyme and disrupting folic acid synthesis .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the biochemical pathway leading to the synthesis of folic acid . As a result, the bacteria are unable to produce the folic acid necessary for DNA synthesis, which inhibits their growth and proliferation .

Pharmacokinetics

Sulfonamides generally exhibit good absorption and distribution in the body . Their bioavailability can be influenced by factors such as formulation, dosage, and individual patient characteristics .

Result of Action

The primary result of N,N-Dimethylindoline-5-Sulfonamide’s action is the inhibition of bacterial growth and proliferation . By disrupting folic acid synthesis, the compound prevents bacteria from producing the DNA they need to grow and divide . This makes N,N-Dimethylindoline-5-Sulfonamide an effective antibacterial agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-Dimethylindoline-5-Sulfonamide. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Additionally, their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . These factors should be considered when assessing the environmental impact of N,N-Dimethylindoline-5-Sulfonamide and other sulfonamides .

Safety and Hazards

The safety data sheet for sulfonamides suggests that they may cause skin corrosion/irritation and serious eye damage/eye irritation . They may also cause specific target organ toxicity, affecting the respiratory system . Personal protective equipment and adequate ventilation are recommended when handling sulfonamides .

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-12(2)15(13,14)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBHIQIVIFMZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371146 | |

| Record name | N,N-Dimethylindoline-5-Sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99169-99-0 | |

| Record name | N,N-Dimethylindoline-5-Sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylindoline-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)

![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)